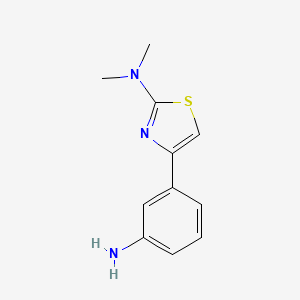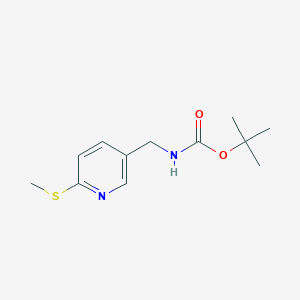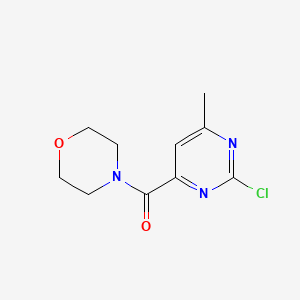
(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-クロロ-6-メチルピリミジン-4-イル)(モルホリノ)メタノンは、分子式C10H12ClN3O2の化学化合物です。これは、塩素とメチル基で置換されたピリミジン環と、メタノン部分に結合したモルホリノ基の存在を特徴としています。
準備方法
合成経路および反応条件
(2-クロロ-6-メチルピリミジン-4-イル)(モルホリノ)メタノンの合成は、通常、適切な塩基の存在下で、2-クロロ-6-メチルピリミジンとモルホリンを反応させることで行われます。この反応は、目的の生成物の形成を確実にするために、制御された条件下で行われます。一般的な反応スキームを以下に示します。
出発物質: 2-クロロ-6-メチルピリミジンとモルホリン。
反応条件: この反応は、通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で、トリエチルアミンまたは水素化ナトリウムなどの塩基を使用して、求核置換を促進します。
温度と時間: この反応は通常、室温またはわずかに高温で行われ、反応時間は数時間から一晩まで変化します。
工業生産方法
工業的には、(2-クロロ-6-メチルピリミジン-4-イル)(モルホリノ)メタノンの生産には、大規模なバッチプロセスまたは連続フロープロセスが用いられる場合があります。自動反応器の使用と反応パラメータの精密な制御により、高い収率と純度の生成物が得られます。工業プロセスには、再結晶またはクロマトグラフィーなどの精製工程も含まれる場合があります。
化学反応の分析
反応の種類
(2-クロロ-6-メチルピリミジン-4-イル)(モルホリノ)メタノンは、以下を含むさまざまな化学反応を起こすことができます。
求核置換: ピリミジン環の塩素原子は、他の求核剤で置換することができます。
酸化と還元: この化合物はレドックス反応に関与することができ、異なる酸化状態の生成物につながります。
縮合反応: メタノン基は、アミンや他の求核剤と反応して、イミンやその他の誘導体を形成することができます。
一般的な試薬と条件
求核置換: メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬を使用できます。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、求核置換によりさまざまな置換ピリミジンが得られる可能性があり、酸化と還元により異なる官能基化誘導体が得られる可能性があります。
科学的研究の応用
(2-クロロ-6-メチルピリミジン-4-イル)(モルホリノ)メタノンは、以下を含む科学研究において幅広い応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: さまざまな生体経路における生化学プローブまたは阻害剤としての可能性が調査されています。
医学: 抗菌活性や抗癌活性など、潜在的な治療的特性について研究されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
(2-クロロ-6-メチルピリミジン-4-イル)(モルホリノ)メタノンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を阻害したり、機能を変更したりすることができます。正確な経路と標的は、特定のアプリケーションと使用コンテキストによって異なります。たとえば、医化学では、疾患の進行に関与する主要な酵素を阻害する可能性があります。
類似化合物の比較
類似化合物
2-クロロ-6-メチルピリミジン: (2-クロロ-6-メチルピリミジン-4-イル)(モルホリノ)メタノンの合成における前駆体。
モルホリン: この化合物の成分であり、さまざまな化学合成で使用されていることが知られています。
その他のピリミジン誘導体: 2,4-ジクロロ-6-メチルピリミジンなどの類似の構造を持つが、置換基が異なる化合物。
独自性
(2-クロロ-6-メチルピリミジン-4-イル)(モルホリノ)メタノンは、ピリミジン環とモルホリノ基の組み合わせによって特徴付けられており、特定の化学的および生物学的特性を付与します。この独自性は、他の類似化合物では効果がない可能性のある、標的とする研究やアプリケーションにとって価値があります。
類似化合物との比較
Similar Compounds
2-Chloro-6-methylpyrimidine: A precursor in the synthesis of (2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone.
Morpholine: A component of the compound, known for its use in various chemical syntheses.
Other Pyrimidine Derivatives: Compounds with similar structures but different substituents, such as 2,4-dichloro-6-methylpyrimidine.
Uniqueness
This compound is unique due to its combination of a pyrimidine ring with a morpholino group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
特性
分子式 |
C10H12ClN3O2 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC名 |
(2-chloro-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H12ClN3O2/c1-7-6-8(13-10(11)12-7)9(15)14-2-4-16-5-3-14/h6H,2-5H2,1H3 |
InChIキー |
KHPMNGCPEOAOHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



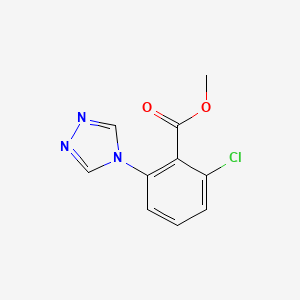
![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)
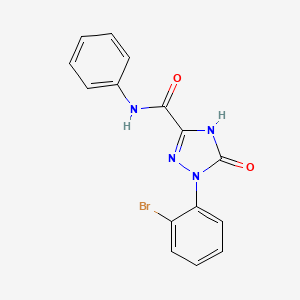



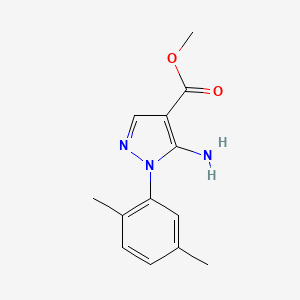
![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)

